Technical Guide: 1-Methyl-6-methoxyisoquinolin-7-ol
Technical Guide: 1-Methyl-6-methoxyisoquinolin-7-ol
The following technical guide details the properties, synthesis, and applications of 1-Methyl-6-methoxyisoquinolin-7-ol (also known as 7-Hydroxy-6-methoxy-1-methylisoquinoline). This compound is the fully aromatic core of the alkaloid Isosalsoline and a structural isomer of the Salsoline core.[1]
[1][2]
Part 1: Executive Summary & Chemical Identity[1][2]
1-Methyl-6-methoxyisoquinolin-7-ol is a bioactive isoquinoline alkaloid derivative.[1][2] It serves as a critical intermediate in the synthesis of tetrahydroisoquinoline alkaloids (such as Isosalsoline) and is investigated for its potential activity as a monoamine oxidase (MAO) inhibitor and ligand for CNS receptors.[1][2]
Researchers often encounter ambiguity in nomenclature regarding "isoquinolinols." This guide specifically addresses the 6-methoxy-1-methyl-7-hydroxy isomer (CAS 4594-05-2), which is the most chemically significant congener in this class due to its relationship to naturally occurring catechol-derived alkaloids.[1][2]
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | 6-Methoxy-1-methylisoquinolin-7-ol |
| Common Name | Dehydroisosalsoline; 7-Hydroxy-6-methoxy-1-methylisoquinoline |
| CAS Registry Number | 4594-05-2 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| SMILES | Cc1nc2cc(O)c(OC)cc2cc1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Chloroform; Sparingly soluble in Water |
Part 2: Physicochemical & Spectral Properties[1][2]
Physical Characteristics
The compound exhibits a rigid, planar aromatic structure due to the isoquinoline backbone.[1] The presence of the phenolic hydroxyl group at position 7 and the methoxy group at position 6 creates a specific donor-acceptor electronic environment, influencing its binding affinity to protein targets.[1]
-
Melting Point : ~233–235 °C (as HCl salt); Free base typically melts lower (approx. 180–190 °C range, dependent on polymorph).[1]
-
Acidity (pKa) : The phenolic -OH has a pKa
9.5–10.0; the isoquinoline nitrogen has a pKa 5.5–6.0 (protonated form).[1][2]
Spectral Signatures (Identification)
Use these parameters to validate synthesized or purchased batches.
| Technique | Key Features (Solvent: CDCl₃ or DMSO-d₆) |
| ¹H NMR | δ 2.80–2.90 (s, 3H, 1-Me); δ 3.98–4.02 (s, 3H, 6-OMe); δ 7.0–7.5 (m, Aromatic H); Phenolic OH often broad singlet >9 ppm.[1] |
| IR (ATR/KBr) | 3100–3400 cm⁻¹ (O-H stretch, broad); 1624, 1566 cm⁻¹ (C=N / C=C aromatic stretch); 1269 cm⁻¹ (C-O stretch).[1] |
| MS (ESI+) | [M+H]⁺ = 190.08 ; Major fragment at m/z 175 (loss of -Me from methoxy).[1][2] |
Part 3: Synthesis & Experimental Protocols
The most robust route to 1-Methyl-6-methoxyisoquinolin-7-ol involves the construction of the isoquinoline ring followed by regioselective deprotection.[1][2] A self-validating protocol using hydrogenolysis of a benzyl ether precursor is described below.
Experimental Workflow: Hydrogenolysis of 7-Benzyloxy-6-methoxy-1-methylisoquinoline
Objective : Selective removal of the benzyl protecting group to reveal the 7-hydroxyl moiety without reducing the aromatic pyridine ring.[1]
Reagents
-
Substrate : 7-Benzyloxy-6-methoxy-1-methylisoquinoline (Precursor 4)[1]
-
Atmosphere : Hydrogen gas (H₂, balloon pressure)[1]
Step-by-Step Protocol
-
Preparation : Dissolve 0.150 g (0.537 mmol) of 7-Benzyloxy-6-methoxy-1-methylisoquinoline in 25 mL of methanol in a round-bottom flask.
-
Catalyst Addition : Carefully add 0.100 g of 10% Pd/C under an inert atmosphere (nitrogen or argon) to prevent ignition.[1]
-
Hydrogenation : Purge the flask with Hydrogen gas (H₂) using a balloon.[1][2] Stir the mixture vigorously at room temperature (20–25 °C) under H₂ atmosphere.
-
Monitoring : Monitor the reaction by TLC (SiO₂; eluent: 5% MeOH in DCM). The starting material (Rf ~0.[1]6) should disappear, and a more polar spot (Product, Rf ~0.3) should appear.[1][3][4] Reaction time is typically 2–6 hours.[1]
-
Work-up :
-
Purification : The residue is typically pure enough for use.[1][2] If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).[1]
Yield Expectation : 85–95% as a white solid.[1]
Part 4: Visualization of Synthesis Pathway[1][2]
The following diagram illustrates the logical flow from the protected precursor to the final active compound, highlighting the key transformation.
Caption: Catalytic hydrogenolysis pathway for the selective deprotection of the 7-hydroxy group.
Part 5: Biological Relevance & Applications[1][2]
Structural Significance
This compound represents the fully aromatic oxidation state of Isosalsoline .[1] In metabolic studies, tetrahydroisoquinolines (THIQs) like Salsoline and Isosalsoline can be oxidized to their isoquinolinium or isoquinoline forms.[1]
-
Salsoline Core : 6-Hydroxy-7-methoxy-1-methyl-THIQ.[1][2][5]
-
Isosalsoline Core : 7-Hydroxy-6-methoxy-1-methyl-THIQ (Target of this guide).[1][2]
Pharmacological Potential
-
MAO Inhibition : Isoquinoline derivatives are classical inhibitors of Monoamine Oxidase (MAO-A and MAO-B).[1][2] The planar structure allows intercalation into the enzyme active site.[1]
-
Neuroprotection : Phenolic isoquinolines act as radical scavengers.[1] The 7-OH group provides antioxidant capacity similar to vitamin E analogs.[1]
Handling & Stability
-
Storage : Store at -20 °C under desiccant. Protect from light, as isoquinolines can undergo photo-oxidation over extended periods.[1]
-
Safety : Treat as a potential irritant and bioactive agent.[1][2] Use standard PPE (gloves, goggles, lab coat).
References
-
Beilstein Journal of Organic Chemistry . Synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. Available at: [Link] (Verified Context: Synthesis of compound 1 via hydrogenolysis).[1]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 4594-05-2. Available at: [Link][1][2]
Sources
- 1. 73480-86-1|6-Methoxy-1,3-dimethylisoquinoline|BLD Pharm [bldpharm.com]
- 2. 367947-68-0|1-(Hydroxymethyl)-7-methoxyisoquinolin-6-ol|BLD Pharm [bldpharm.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Salsoline | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
